2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide is a compound with a molecular formula of C16H27N5O and a molecular weight of 305.42 g/mol . This compound features a cyclohexyl group attached to an acetamide moiety, which is further linked to a tetrazole ring. The presence of both cyclohexyl and tetrazole groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide can be approached through several synthetic routes. One common method involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate can then be reacted with 1-cyclohexyl-1H-tetrazole-5-carbaldehyde under appropriate conditions to yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Scientific Research Applications
2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide can be compared with other similar compounds, such as:
1-cyclohexyl-1H-tetrazole-5-carbaldehyde: This compound shares the tetrazole ring but lacks the acetamide group.
N-cyclohexylacetamide: This compound contains the acetamide group but lacks the tetrazole ring.
Tetrazole derivatives: Various tetrazole derivatives have similar biological activities and chemical properties.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions.
Properties
IUPAC Name |
2-cyclohexyl-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWNYKQIGLBLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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